molecular formula C13H16N2O2 B7947400 Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Cat. No.: B7947400
M. Wt: 232.28 g/mol
InChI Key: PUCNIGULRFJAIC-UHFFFAOYSA-N
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Description

Historical Development of Diazaspiro[3.3]heptane Derivatives

The exploration of diazaspiro[3.3]heptanes began in earnest in the early 21st century, driven by the need for structurally constrained amines to optimize drug candidates. A landmark advancement was reported in 2008, when Stedjan and colleagues developed a concise, scalable synthesis of 2,6-diazaspiro[3.3]heptane derivatives via palladium-catalyzed aryl amination (Figure 1). This method employed N-Boc-2,6-diazaspiro[3.3]heptane as a key intermediate, enabling efficient coupling with aryl halides to yield diverse N-aryl derivatives. The protocol addressed longstanding challenges in spirocycle synthesis, such as controlling regioselectivity and minimizing ring strain, by leveraging palladium’s ability to facilitate carbon-nitrogen bond formation under mild conditions.

Subsequent innovations have focused on diversifying the substituents at the spiro carbon and nitrogen atoms. For instance, the introduction of electron-withdrawing groups (e.g., carboxylates) at the 2-position has been shown to modulate the compound’s electronic properties, enhancing its suitability for further functionalization. Computational studies have further elucidated the impact of heteroatom substitution on ring strain and stability, guiding the design of novel diazaspiroheptane analogs.

Significance of Benzyl Carboxylate Functionalization in Heterocyclic Systems

The benzyl carboxylate moiety in benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate serves dual roles: as a protecting group for the secondary amine and as a stereoelectronic modulator. The benzyloxycarbonyl (Cbz) group, introduced via carbobenzylation, shields the amine from undesired side reactions during multi-step syntheses while maintaining compatibility with common catalytic systems, such as palladium. This protection is reversible under hydrogenolytic conditions, allowing precise deprotection without disrupting the spirocyclic core.

Moreover, the electron-deficient nature of the carboxylate group stabilizes the spirocyclic framework by mitigating repulsive interactions between the nitrogen lone pairs. This stabilization is critical for preserving the compound’s conformational rigidity, a property that enhances its performance in asymmetric catalysis and chiral resolution. Comparative studies of spirocyclic carboxylates versus their alkyl or aryl counterparts have demonstrated superior solubility profiles and reduced crystallization tendencies, making benzyl carboxylate-functionalized derivatives advantageous in formulation development.

Table 1: Key Synthetic Methods for Diazaspiro[3.3]heptane Derivatives

Method Catalytic System Key Intermediate Yield (%) Reference
Pd-catalyzed amination Pd₂(dba)₃/Xantphos N-Boc-2,6-diazaspiro[3.3]heptane 75–92
Cycloaddition of aziridines Aziridine-spiro hybrids 60–78
Reductive amination NaBH₃CN Secondary amine precursors 65–80

Properties

IUPAC Name

benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-12(15-9-13(10-15)7-14-8-13)17-6-11-4-2-1-3-5-11/h1-5,14H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCNIGULRFJAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

  • Substrate : (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine

  • Base : tert-Butoxide (t-BuOK, 2.2 equiv) in tetrahydrofuran (THF)

  • Temperature : 70°C for 1.5–2.5 hours

  • Yield : 70% after purification via silica gel chromatography.

The reaction proceeds through nucleophilic substitution, where the amine attacks the chloromethyl group, followed by intramolecular cyclization to form the spirocyclic framework. The use of t-BuOK ensures deprotonation of the amine, facilitating the elimination of chloride and subsequent ring closure.

Key Data

ParameterValue
Reaction Time1.5–2.5 hours
Temperature70°C
SolventTHF
PurificationSilica gel (20–100% EtOAc/hexane)
Yield70%

Multi-Step Deprotection and Acid Treatment

A scalable industrial method involves sequential deprotection and acid-mediated cyclization starting from di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate .

Synthetic Steps

  • Deprotection :

    • Reagent : Acetyl chloride in methanol (1:3 molar ratio)

    • Conditions : 20°C for 20 hours under nitrogen.

    • Intermediate : Monoprotected diazaspiroheptane.

  • Neutralization :

    • Reagent : Potassium hydroxide (KOH) in methanol

    • Temperature : <30°C to prevent side reactions.

  • Cyclization and Salt Formation :

    • Reagent : Oxalic acid in diethyl ether

    • Conditions : Room temperature for 1 hour

    • Yield : Quantified via 1H^1H NMR (95% purity).

Industrial Optimization

  • Scale-Up : Continuous flow reactors minimize thermal gradients and improve yield consistency.

  • Purification : Recrystallization from ethanol/ether mixtures enhances purity (>97%).

Titanium-Mediated Metathesis and Cyclization

A novel approach leverages titanium reagents to construct the quaternary carbon center. The Tebbe reagent (Cp2_2Ti(µ-Cl)(µ-CH2_2)AlMe2_2 ) facilitates methylenation of ketones, forming titanacyclobutane intermediates.

Key Steps

  • Methylenation :

    • Substrate : N-Boc-3-azetidinone

    • Reagent : Tebbe reagent (3 equiv) in THF at 0°C

    • Intermediate : Titanacyclobutane (quantitative conversion).

  • Halogenation :

    • Reagent : Bromine (Br2_2)

    • Product : Dibromide intermediate (84% yield).

  • Amine Cyclization :

    • Reagent : Benzylamine in DMF/H2_2O (9:1) at 110°C

    • Yield : 73% after SCX ion-exchange chromatography.

Advantages

  • Modularity : Adaptable to diverse spirocyclic systems (e.g., 2,6-diazaspiro[3.4]octane).

  • Isotope Labeling : Compatible with 13C^{13}C- and 14C^{14}C-labeling for pharmacokinetic studies.

Sequential Functionalization and Cyclization (Patent Method)

A patented route emphasizes sequential functionalization to assemble the spirocyclic core.

Synthetic Pathway

  • Azetidine Activation :

    • Reagent : Benzoyl chloride

    • Product : N-Benzoylazetidine (89% yield).

  • Chloroformate Coupling :

    • Reagent : Methyl chloroformate with lithium diisopropylamide (LDA)

    • Intermediate : Carbamate-protected azetidine.

  • Reduction and Tosylation :

    • Reagent : Lithium aluminum hydride (LiAlH4_4) followed by p-toluenesulfonyl chloride

    • Key Step : Tosyl group introduction enables nucleophilic displacement.

  • Final Cyclization :

    • Reagent : Sodium hydride (NaH) in THF

    • Yield : 68% after HPLC purification.

Critical Parameters

  • Stoichiometry : Excess NaH (2.5 equiv) ensures complete deprotonation.

  • Solvent Choice : Anhydrous THF minimizes hydrolysis side reactions.

Comparative Analysis of Methods

MethodYieldKey AdvantageLimitation
Reductive Amination70%High stereochemical controlRequires toxic t-BuOK
Multi-Step Deprotection95%Scalable for industrial productionLengthy purification steps
Titanium-Mediated73–84%Modular for diverse analogsHigh reagent cost
Patent Sequential Route68%Compatible with parallel synthesisComplex intermediate handling

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized spirocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development and Design
Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is utilized in the design of novel pharmaceuticals due to its unique structural features that can mimic bioactive compounds. Its spirocyclic structure offers opportunities for bioisosteric replacements in drug design, potentially leading to compounds with improved pharmacological profiles.

1.2 Anticancer Research
Research has indicated that derivatives of diazaspiro compounds exhibit anticancer properties. Studies are ongoing to evaluate the efficacy of this compound and its derivatives against various cancer cell lines, highlighting its potential as a lead compound in anticancer drug development .

Organic Synthesis

2.1 Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis, particularly in the synthesis of complex nitrogen-containing heterocycles. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex structures that may have biological activity.

2.2 Synthesis of Protein Degraders
The compound is also noted for its role in developing protein degraders, which are innovative therapeutic agents designed to selectively target and eliminate specific proteins associated with diseases . This application is particularly relevant in the context of targeted cancer therapies.

Materials Science

3.1 Polymer Chemistry
this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities into the material . Such modifications can be crucial for developing advanced materials with tailored properties for applications in electronics and biomedicine.

Mechanism of Action

The mechanism of action of Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into binding sites with high specificity. The nitrogen atoms in the ring system can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

tert-Butyl Derivatives with Aromatic Substituents

Several tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate derivatives with aromatic substituents have been synthesized (Table 1):

Compound ID Substituent Melting Point (°C) [α]²⁰D (c = 0.1 in MeOH) Yield (%) Key Applications References
4d 2-Chloro-4-fluorophenyl 102–104 +20.40 87 Chiral building block
4g Furan-3-yl 131–133 -20.60 91 Heterocyclic drug development
4h Thiophen-2-yl 112–114 +44.00 90 Sulfur-containing analogs
4l tert-Butyl 129–131 -144.21 85 Sterically hindered scaffolds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., chloro-fluorophenyl in 4d) increase polarity, while electron-donating groups (e.g., thiophen-2-yl in 4h) enhance lipophilicity.
  • Stereochemistry : Optical rotations ([α]²⁰D) vary significantly, enabling enantioselective synthesis for chiral drug candidates.

Pyridinyl and Heteroaromatic Derivatives

Derivatives functionalized with pyridine rings exhibit distinct pharmacological properties:

Compound ID Substituent Molecular Weight LC/MS (M+H⁺) Solubility Application References
31 (Benzoic acid derivative) Trifluoromethylphenyl 396.34 396.3 DMSO-soluble RBP4 antagonist
18b 4-(Trifluoromethyl)pyridin-2-yl 302.10 302.10 Methanol-soluble D3 receptor ligand
Isonicotinonitrile derivative Pyridin-2-yl 201.15 201.15 Polar solvents CNS-targeting agents

Key Observations :

  • Trifluoromethyl Groups : Enhance metabolic stability and binding affinity to hydrophobic pockets (e.g., RBP4 antagonists) .
  • Pyridine Rings : Improve solubility in polar solvents, making them suitable for central nervous system (CNS) applications .

Spiro Ring Size Variations

Compounds with expanded spiro systems exhibit altered steric and electronic properties:

Compound Name Spiro System Molecular Formula Molecular Weight Key Differences References
Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate [3.4] C₁₄H₁₈N₂O₂ 246.31 Larger ring size, increased flexibility

Key Observations :

Salts and Stability Enhancements

Oxalate salts of the parent compound demonstrate improved stability:

Compound Name Salt Form Molecular Weight Melting Point (°C) Storage Conditions References
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate Hemioxalate 486.56 206–209 2–8°C, nitrogen

Key Observations :

  • Thermal Stability : Oxalate salts exhibit higher melting points (>200°C), making them suitable for high-temperature reactions.
  • Solubility : Slightly soluble in water, enhancing formulation options .

Biological Activity

Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H16N2O2
  • Molecular Weight : 232.28 g/mol
  • CAS Number : 1893054-22-2
  • Structure : The compound features a diazaspiro framework which contributes to its biological interactions.

The biological activity of this compound is primarily attributed to its spirocyclic structure, which allows it to interact with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to several biological effects:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Alteration of Receptor Signaling : It can potentially alter signaling pathways by binding to receptors, affecting cellular responses.

Biological Activities

Research indicates that compounds within the diazaspiro[3.3]heptane class exhibit significant biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.
  • Anticancer Properties : Investigations are ongoing into its ability to inhibit cancer cell proliferation.
  • Neurological Effects : As a building block for drug candidates targeting central nervous system disorders, its effects on neural pathways are being studied.

Research Findings and Case Studies

A summary of key research findings regarding the biological activity of this compound is presented in the following table:

Study ReferenceBiological ActivityFindings
AntimicrobialDemonstrated activity against Gram-positive bacteria.
AnticancerIn vitro studies showed inhibition of cancer cell lines.
CNS ActivityPotential as a neuroprotective agent was noted in preliminary studies.

Case Study: Anticancer Activity

In a study conducted by researchers at , this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Case Study: Neuroprotective Effects

Another investigation highlighted the compound's neuroprotective effects in models of oxidative stress, indicating its potential for treating neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate derivatives?

The synthesis typically involves reductive amination and cyclization strategies. For example, tert-butyl-protected derivatives are synthesized via reactions with LiAlH₄ and tosyl chloride , followed by deprotection using 60% NaH to yield spirocyclic amines. Key intermediates are generated by coupling substituted aldehydes or ketones with 3-azetidinecarbonyl precursors under controlled conditions (e.g., THF solvent, 0–100% EtOAc in hexanes for purification) . The Boc (tert-butoxycarbonyl) group is frequently employed to protect amines, enabling selective functionalization of the spirocyclic core .

Q. Which analytical techniques are essential for characterizing this compound derivatives?

Critical techniques include:

  • ¹H/¹³C NMR : To confirm chemical shifts and coupling constants (e.g., δ 4.05–4.10 ppm for spirocyclic protons, J = 9.2–10 Hz for axial-equatorial coupling) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₉ClFN₂O₃S: 431.1566; observed: 431.1569) .
  • Melting Point and Optical Rotation : Assess purity and stereochemistry (e.g., [α]²⁰D = -20.60° for enantiopure derivatives) .

Q. What is the role of protecting groups in the synthesis of spirocyclic diazaspiro compounds?

Protecting groups like Boc and sulfinyl moieties are critical for:

  • Steric and electronic control during cyclization to prevent undesired side reactions.
  • Enantioselective synthesis : Chiral sulfinyl groups (e.g., tert-butylsulfinyl) direct asymmetric addition, achieving >90% enantiomeric excess .
  • Deprotection strategies : Boc groups are removed using HCl/Et₂O or TFA, enabling downstream functionalization .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Enantioselectivity is attained via chiral auxiliaries and transition-metal catalysis :

  • Sulfinyl-directed asymmetric synthesis : (R)-tert-butylsulfinyl groups induce stereocontrol during nucleophilic addition to 3-azetidinecarbonyl precursors, yielding enantiopure spirocycles (e.g., [α]²⁰D = -144.21°) .
  • Pd-catalyzed coupling : For aryl-substituted derivatives, palladium catalysts (e.g., Pd(dba)₃) with chiral ligands (rac-BINAP) enable enantioselective C–N bond formation .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Variable-temperature NMR : Resolves dynamic effects (e.g., coalescence of proton signals) in flexible spirocyclic systems.
  • 2D NMR (COSY, NOESY) : Assigns overlapping signals (e.g., distinguishing axial vs. equatorial protons) .
  • Cross-validation with HRMS : Confirms molecular formulas when isotopic patterns or fragmentation pathways are ambiguous .

Q. How to design this compound derivatives as bioisosteres in drug discovery?

  • Replace planar motifs : The spirocyclic core mimics piperazine’s conformational flexibility while increasing sp³ character , improving solubility and reducing off-target interactions .
  • Functionalization strategies : Introduce fluorophenyl or naphthyl substituents to modulate pharmacokinetics (e.g., tert-butyl 6-(2-trifluoromethylphenyl) derivatives showed enhanced binding in RBP4 antagonists) .
  • Incorporate redox-active groups : Derivatives like 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate serve as intermediates for prodrugs targeting parasitic enzymes .

Q. How can reaction conditions be optimized for scalable synthesis?

  • Solvent and catalyst screening : DMF with Cs₂CO₃ enhances coupling efficiency in Pd-catalyzed reactions (e.g., 54% yield for tert-butyl 6-(1-(benzyloxy)but-3-en-2-yl) derivatives) .
  • Continuous flow reactors : Automate multistep syntheses (e.g., tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate production) to improve reproducibility .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Spirocyclic Derivatives

Reaction StepReagents/ConditionsYieldReference
Reductive aminationLiAlH₄, THF, 0–25°C85–92%
Deprotection60% NaH, TsCl, RT87–90%
Pd-catalyzed couplingPd(dba)₃, rac-BINAP, Cs₂CO₃, 110°C38–69%
Boc removal2M HCl/Et₂O, CH₂Cl₂, RT>95%

Q. Table 2. Key Spectral Data for Structural Confirmation

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS ([M+H]⁺)
4d (Chloro-fluorophenyl)7.60–7.56 (m, 1H), 4.31 (d)163.1, 156.1, 133.8431.1566 (calc)
10c (Olaparib derivative)8.41 (m, 1H), 4.23 (d, 4H)166.1, 161.1, 155.8479.09 (obs)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Reactant of Route 2
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Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

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